molecular formula C13H11N3OS B7777363 (1Z)-2-(1H-benzimidazol-2-yl)-1-thien-2-ylethanone oxime

(1Z)-2-(1H-benzimidazol-2-yl)-1-thien-2-ylethanone oxime

Cat. No.: B7777363
M. Wt: 257.31 g/mol
InChI Key: RNXDQPRNNRNWSG-WJDWOHSUSA-N
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Description

(1Z)-2-(1H-benzimidazol-2-yl)-1-thien-2-ylethanone oxime is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its wide range of biological activities, while thiophene is a sulfur-containing aromatic compound. The oxime group adds further chemical versatility to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-thien-2-ylethanone oxime typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Oxime Formation: The final step involves the conversion of the ketone group to an oxime using hydroxylamine hydrochloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(1H-benzimidazol-2-yl)-1-thien-2-ylethanone oxime can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzimidazole derivatives.

Scientific Research Applications

(1Z)-2-(1H-benzimidazol-2-yl)-1-thien-2-ylethanone oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.

    Medicine: Explored for its anticancer and antioxidant properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1Z)-2-(1H-benzimidazol-2-yl)-1-thien-2-ylethanone oxime involves its interaction with various molecular targets:

    Antimicrobial Activity: It disrupts the cell membrane integrity of microbes.

    Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways.

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)-1-thien-2-ylethanone: Lacks the oxime group but shares the benzimidazole and thiophene moieties.

    2-(1H-benzimidazol-2-yl)-1-thien-2-ylmethanol: Contains a hydroxyl group instead of an oxime.

Uniqueness

(1Z)-2-(1H-benzimidazol-2-yl)-1-thien-2-ylethanone oxime is unique due to the presence of the oxime group, which imparts additional chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(NZ)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXDQPRNNRNWSG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C/C(=N/O)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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